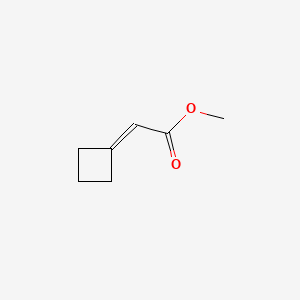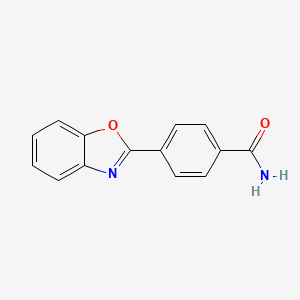
3,4-Dihydroxythiophène-2,5-dicarboxylate de diméthyle, sel disodique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate, disodium salt is an organic compound with the molecular formula C8H8O6S It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of two hydroxyl groups and two ester groups on the thiophene ring
Applications De Recherche Scientifique
Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate, disodium salt has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential as a bioactive compound with antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of conductive polymers and materials for electronic applications.
Mécanisme D'action
Target of Action
This compound is a derivative of thiophene, a sulfur-containing heterocyclic compound . Thiophene derivatives have been studied for their potential biological activities
Mode of Action
It’s known that thiophene derivatives can interact with various biological targets, leading to changes in cellular processes . The specific interactions of this compound with its targets would depend on the chemical structure and properties of the compound and the target.
Biochemical Pathways
Thiophene derivatives are known to be involved in a variety of biological effects, including anti-inflammatory, antimicrobial, and anticancer activities . The exact pathways affected would depend on the specific targets of the compound.
Result of Action
As a thiophene derivative, it may have potential biological activities . .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate, disodium salt typically involves the esterification of 3,4-dihydroxythiophene-2,5-dicarboxylic acid. One common method is the reaction of the acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the dimethyl ester. The resulting ester is then neutralized with sodium hydroxide to form the disodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate, disodium salt undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinone derivatives.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate: The parent compound without the disodium salt.
3,4-Dihydroxythiophene-2,5-dicarboxylic acid: The acid form of the compound.
Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate: An ester derivative with ethyl groups instead of methyl groups.
Uniqueness
Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate, disodium salt is unique due to its enhanced solubility in water compared to its non-sodium counterparts. This property makes it more suitable for applications requiring aqueous solutions, such as biological assays and industrial processes.
Propriétés
Numéro CAS |
108199-25-3 |
|---|---|
Formule moléculaire |
C8H8NaO6S |
Poids moléculaire |
255.20 g/mol |
Nom IUPAC |
disodium;2,5-bis(methoxycarbonyl)thiophene-3,4-diolate |
InChI |
InChI=1S/C8H8O6S.Na/c1-13-7(11)5-3(9)4(10)6(15-5)8(12)14-2;/h9-10H,1-2H3; |
Clé InChI |
ZEGWDVPZFVVAKH-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(C(=C(S1)C(=O)OC)[O-])[O-].[Na+].[Na+] |
SMILES canonique |
COC(=O)C1=C(C(=C(S1)C(=O)OC)O)O.[Na] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-(2-Aminoethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide hydrochloride](/img/structure/B599433.png)

![3-[(6-Aminopyrimidin-4-yl)amino]propanoic acid](/img/structure/B599435.png)




